molecular formula C8H7NO5 B1293899 Methyl 4-hydroxy-3-nitrobenzoate CAS No. 99-42-3

Methyl 4-hydroxy-3-nitrobenzoate

Cat. No. B1293899
CAS RN: 99-42-3
M. Wt: 197.14 g/mol
InChI Key: GNCWCTBHZCBXGL-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-nitrobenzoate is a compound that has been studied for its various chemical properties and potential applications. It is characterized by the presence of a nitro group and a hydroxy group on a benzene ring, which are meta to each other, and an ester group at the para position relative to the hydroxy group.

Synthesis Analysis

The synthesis of methyl 4-hydroxy-3-nitrobenzoate and its derivatives has been explored in several studies. For instance, the synthesis of related compounds such as alkyl 4-[(4'-substituted phenylsulfonyl)methyl]-3-nitrobenzoates has been achieved, and their structures were confirmed using IR, NMR, and mass spectra . Another study focused on the synthesis of a monomer precursor, methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate, which involved acyl chlorination, condensation, and cyclization reactions . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through a Fischer esterification reaction has been reported, providing a bright-yellow solid characterized by NMR spectroscopy and thin-layer chromatography .

Molecular Structure Analysis

The crystal structure of methyl 4-hydroxy-3-nitrobenzoate has been determined, revealing two unique molecules in the asymmetric unit of the triclinic cell. The compound crystallizes with extensive hydrogen bonding and π-stacking interactions, which link the molecules into infinite stacked sheets . In another related compound, the nitro group is found to be coplanar with the benzene ring, indicating conjugation with the π-electron system .

Chemical Reactions Analysis

The chemical reactivity of methyl 4-hydroxy-3-nitrobenzoate derivatives has been investigated, with studies showing that the carbon-sulfur bond fission can occur in addition to alkaline ester hydrolysis . The formation of hydrogen-bonded sheets and chains in various isomeric reaction products has also been observed, demonstrating the compound's ability to engage in complex molecular interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-hydroxy-3-nitrobenzoate are influenced by its molecular structure. The presence of hydrogen bonding and π-stacking interactions in the crystal structure contributes to the stability and packing of the compound . The coplanarity of the nitro group with the benzene ring in related compounds suggests a degree of electronic conjugation, which can affect the compound's reactivity and physical properties . Furthermore, the synthesis and characterization of derivatives such as 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester have provided insights into the compound's reactivity and potential for further chemical modification .

Scientific Research Applications

Synthesis and Educational Applications

Methyl 4-hydroxy-3-nitrobenzoate is involved in various organic synthesis processes. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, serves as a simple experiment in introductory organic chemistry courses. This process demonstrates a basic Fischer esterification reaction and involves purification techniques and spectroscopic characterization (Kam, Levonis, & Schweiker, 2020).

Pharmaceutical and Cosmetic Applications

Methyl 4-hydroxybenzoate, closely related to Methyl 4-hydroxy-3-nitrobenzoate, is widely used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Its crystal structure, determined at 120 K, shows a framework of three molecules connected via extensive hydrogen bonding. Hirshfeld surface analysis and quantum mechanical methods, such as Hartree Fock and Density Functional Theory, have been employed to understand its intermolecular interactions and pharmaceutical activity (Sharfalddin et al., 2020).

Chemical Analysis and Predictive Modeling

The compound and its derivatives are used as model compounds in chemical studies, such as the prediction of solid solution formation among chemically similar molecules. Quantum chemical calculations and crystallization experiments have been conducted to understand their properties and behavior in various conditions (Saršu̅ns & Be̅rziņš, 2020).

Applications in Corrosion Inhibition

Certain derivatives of Methyl 4-hydroxy-3-nitrobenzoate, such as those based on the 8-hydroxyquinoline moiety, have been synthesized and identified as efficient corrosion inhibitors for mild steel in acidic environments. These compounds form protective layers on metal surfaces and have been studied using various analytical methods, including electrochemical techniques and Density Functional Theory (Rbaa et al., 2019).

Biodegradation and Environmental Applications

The microbial degradation pathways of nitroaromatic compounds, which include derivatives of Methyl 4-hydroxy-3-nitrobenzoate, have been studied for their potential applications in bioremediation. A rapid assay system has been developed to evaluate the activities and substrate specificities of nitroaromatic dioxygenases, which play a crucial role in the oxidative biodegradation of these compounds. This research aids in understanding how these compounds can be effectively broken down in environmental contexts (Tomita, Katsuyama, & Ohnishi, 2021).

Material Science and Drug Delivery

In material science, Methyl 4-hydroxy-3-nitrobenzoate derivatives have been utilized in the synthesis of novel hydrogels for controlled drug delivery. For example, a photocleavable and pH-sensitive chitosan-based hydrogel using a novel crosslinker derived from this compound has been developed. This hydrogel exhibits unique swelling properties in different pH conditions and has potential applications in the targeted release of therapeutic drugs (Nisar, Pandit, Wang, & Rattan, 2020).

Optical Properties for NLO Applications

The nonlinear optical (NLO) properties of Methyl 4-hydroxy-3-nitrobenzoate derivatives are of interest in the field of photonics. For instance, the synthesis and characterization of 4-methyl-3-nitrobenzoic acid single crystals have been explored for their potential in NLO applications. These studies focus on crystal structure, optical transmittance, and nonlinear optical properties, providing insights into their applications in photonics and optoelectronics (Ramachandran et al., 2019).

Environmental Impact Assessment

The environmental impact of Methyl 4-hydroxy-3-nitrobenzoate derivatives is also a subject of research. Studies have shown that the application of certain soil remediation technologies can lead to the formation of nitrophenolic byproducts, including derivatives of Methyl 4-hydroxy-3-nitrobenzoate. This research is crucial for understanding the environmental consequences of using such technologies and for developing strategies to minimize the formation of harmful byproducts (Yang et al., 2021).

properties

IUPAC Name

methyl 4-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO5/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCWCTBHZCBXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059197
Record name Benzoic acid, 4-hydroxy-3-nitro-, methyl ester
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Methyl 4-hydroxy-3-nitrobenzoate

CAS RN

99-42-3
Record name Methyl 4-hydroxy-3-nitrobenzoate
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Record name Benzoic acid, 4-hydroxy-3-nitro-, methyl ester
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Record name Methyl 4-hydroxy-3-nitrobenzoate
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Record name Benzoic acid, 4-hydroxy-3-nitro-, methyl ester
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Record name Methyl 4-hydroxy-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 4-hydroxy-3-nitrobenzoic acid (5.18 g, 28.29 mmol) in benzene-MeOH (4:1, v/v, 140 mL) was added TMSCHN2 (14.10 mL, 28.20 mmol, 2 M solution in hexane) at room temp, and the resulting mixture was stirred overnight. The mixture was evaporated and the residue was purified by column chromatography on silica-gel with CHCl3 as eluent to give 4.18 g (75%) methyl 3-nitro-4-hydroxybenzoate as a yellow crystalline solid. 1H-NMR (CDCl3) δ 3.95 (s, 3H), 7.22 (d, 1H, J=8.8 Hz), 8.24 (dd, 1 , J=2.0, 8.8 Hz), 8.83 (d, 1H, J=2.0 Hz), 10.89 (s, 1H).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
reactant
Reaction Step One
Name
benzene MeOH
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-hydroxy-3-nitrobenzoic acid (3.00 g, 0.0164 mol) in MeOH-benzene (1:4, v/v) was added dropwise 2.0 M-n-hexane solution of TMSCHN2 (8.2 mL, 0.0164 mol) at room temp. After the resulting solution was stirred for 4 hr at room temp, the mixture was evaporated off in vacuo. The oily residue was chromatographed on silica-gel with CHCl3 as eluent to afford 4.23 g (79%) methyl 4-hydroxy-3-nitrobenzoate as a pale yellow crystalline material.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
MeOH benzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One
Quantity
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Type
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Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol) was suspended in methanol (60 mL). After addition of conc. sulfuric acid (0.1 mL), the suspension was heated overnight under reflux. The methanol was distilled off under reduced pressure. The residue was dissolved in ethyl acetate (40 mL), washed successively with aqueous sodium hydrogen carbonate (20 mL×2) and saturated aqueous brine (20 mL), and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, to give 6.27 g (yield 58%) of the desired compound in the form of a pale brown crystalline product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
58%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-3-nitrobenzoate
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Reactant of Route 6
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Citations

For This Compound
41
Citations
XL Fu, JS Li, J Simpson - Crystals, 2012 - mdpi.com
… In the structure of methyl 4-hydroxy-3-nitrobenzoate, C 8 H 7 NO 5 (I), determined by single crystal X-ray analysis, we examine the variety of non-covalent interactions that lead to the …
Number of citations: 4 www.mdpi.com
JR Dimmock - Journal of the Science of Food and Agriculture, 1967 - Wiley Online Library
… Formation of the ammonium and hydrazinium salts of methyl 4-hydroxy-3nitrobenzoate (IXa, b) yielded compounds producing chlorosis in barley, the structures of which were confirmed …
Number of citations: 6 onlinelibrary.wiley.com
DN Price, RL Wain - Annals of Applied Biology, 1976 - Wiley Online Library
… and 4-hydroxy-gnitrobenzyl alcohol; Moderately active, 4-methoxy-3-nitrobenzaldehyde, 4-methoxy3-nitrobenzoic acid, 4-ethoxy-3-nitrobenzoic acid, methyl 4-hydroxy-3-nitrobenzoate …
Number of citations: 8 onlinelibrary.wiley.com
G Rakesh, M Sandeep, B Raviteja, KV Krishna… - International Journal of …, 2018 - ijpbs.com
… Methyl-4-hydroxy-3-nitrobenzoate was reduced with sodium dithionite in 50% boiling alcohol and it was condensed with various aromatic aldehydes to give the methyl-3-(…
Number of citations: 2 www.ijpbs.com
R Sathunuru, UN Rao, E Biehl - Arkivoc, 2003 - arkat-usa.org
Certain phenols possessing at least one unsubstituted ortho position have been found to undergo rapid, regioselective ortho nitration with CAN (cerium (IV) ammonium nitrate) in the …
Number of citations: 24 www.arkat-usa.org
Y Khatoona, M Shaquiquzzamanb… - Journal of Applied …, 2017 - japsonline.com
… Methyl 4-hydroxy-3-nitrobenzoate(15gm) was dissolved in boiling ethanol (200mL) and sodium dithionite was added to this boiling alcohol until it becomes almost colorless. Then the …
Number of citations: 8 japsonline.com
JR Crowder, MF Grundon, JR Lewis - Journal of the Chemical Society …, 1958 - pubs.rsc.org
THE amino-acid (I) was required as an intermediate in a synthesis of bisbenzylisoquinoline alkaloids of the tnbocurarine type. A major difficulty in the preparation of these compounds …
Number of citations: 6 pubs.rsc.org
MF Grundon, AS Wasfi - Journal of the Chemical Society (Resumed), 1963 - pubs.rsc.org
… mixture of methyl 4-hydroxy-3nitrobenzoate (19.7 g.), its toluene-p-sulphonate (35 g.), and pyridine (100 cc) was refluxed for 6 hr. Most of the pyridine was removed under reduced …
Number of citations: 0 pubs.rsc.org
WW Moyer Jr, C Cole, T Anyos - Journal of Polymer Science …, 1965 - Wiley Online Library
The polymerization of 3,3′‐dihydroxybenzidine with the phenyl esters of phthalic, isophthalic, terephthalic, and 5‐chloroisophthalic acids yielded a series of aromatic …
Number of citations: 97 onlinelibrary.wiley.com
H Sugiura, Y Saklrai, Y Masuda, H Takeda… - Liquid …, 1991 - Taylor & Francis
… -4-R-benzoic acids (R = F, C1, CH,, OCH,, NO,) were commercially available, and 4-alkoxy-3-nitrobenzoic acids were obtained by the alkylation of methyl 4-hydroxy-3-nitrobenzoate …
Number of citations: 17 www.tandfonline.com

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